![molecular formula C13H28GeO3 B14508352 Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane CAS No. 63288-68-6](/img/structure/B14508352.png)
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane is an organogermanium compound characterized by the presence of an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane typically involves the reaction of triethylgermanium chloride with a suitable epoxide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced under specific conditions to yield different organogermanium derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-germanium bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylgermanium chloride: A precursor in the synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane.
Organosilicon compounds: Similar in structure and reactivity, often used in similar applications.
Organotin compounds: Another class of organometallic compounds with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both germanium and an epoxide group in its structure.
Propriétés
Numéro CAS |
63288-68-6 |
|---|---|
Formule moléculaire |
C13H28GeO3 |
Poids moléculaire |
304.99 g/mol |
Nom IUPAC |
triethyl-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]germane |
InChI |
InChI=1S/C13H28GeO3/c1-4-14(5-2,6-3)7-8-15-9-10-16-11-13-12-17-13/h13H,4-12H2,1-3H3 |
Clé InChI |
RFDUGVZQTUJGGJ-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)CCOCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


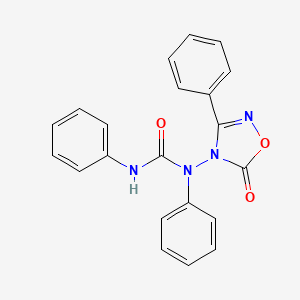
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
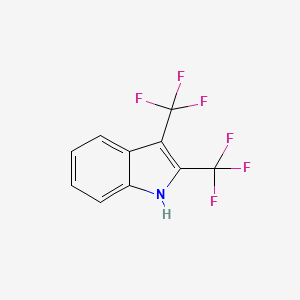
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
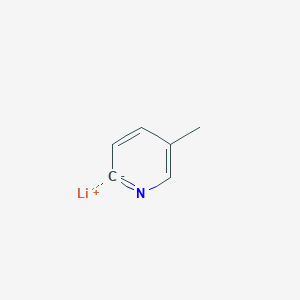
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
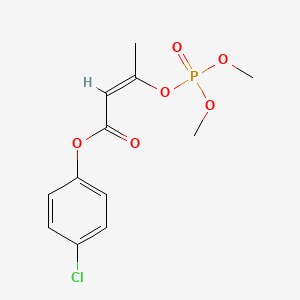
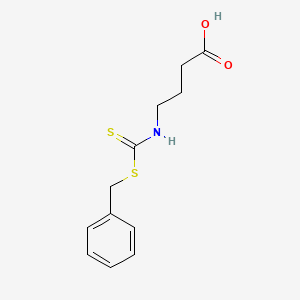
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
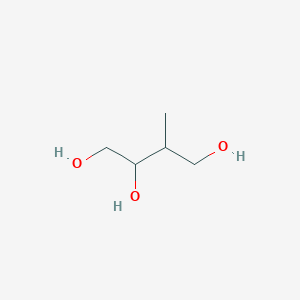

![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
